molecular formula C19H17BrN2OS B2999267 3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034595-66-7

3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2999267
CAS No.: 2034595-66-7
M. Wt: 401.32
InChI Key: VLDUQYHYDWGREP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (CAS 2034595-66-7) is a synthetic organic compound with a molecular formula of C 19 H 17 BrN 2 OS and a molecular weight of 401.32 . This propanamide derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel analgesics. Structurally, this compound shares key features with molecules designed to target pain-related receptors. Research into similar propionamide derivatives has shown that such compounds can act as potent σ1R (sigma-1 receptor) antagonists and MOR (mu-opioid receptor) agonists . This dual activity is a valuable mechanism for investigating new pathways for managing neuropathic and chronic pain, with the potential for a better therapeutic index compared to existing treatments . Furthermore, propanamide and pyridine derivatives are explored in other therapeutic areas, including as TRPV1 antagonists for pain and as cholinesterase inhibitors for neurodegenerative conditions like Alzheimer's disease . The presence of bromophenyl and thiophene rings in its structure is common in pharmacologically active compounds, making it a versatile scaffold for chemical biology and drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDUQYHYDWGREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone. Its molecular formula is C19H17BrN2OSC_{19}H_{17}BrN_{2}OS with a molecular weight of approximately 401.3 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its activity.

PropertyValue
Molecular FormulaC19H17BrN2OSC_{19}H_{17}BrN_{2}OS
Molecular Weight401.3 g/mol
CAS Number2034450-81-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination : Introduction of the bromine atom into the phenyl ring.
  • Formation of Thiophenyl-Pyridinyl Moiety : Achieved through coupling reactions.
  • Amidation : Formation of the propanamide group through amidation reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group can engage in halogen bonding , while the thiophenyl-pyridinyl moiety can participate in π-π stacking interactions , modulating enzyme or receptor activity.

Pharmacological Effects

Research indicates potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Its structural components may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential use as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Research on related compounds indicates that modifications in the thiophenyl or pyridinyl moieties can enhance biological activity, highlighting the importance of structural optimization in drug design .
  • Cell Line Studies : In vitro assays using various cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Table 1: Comparison of Structural Features
Compound Name Key Substituents Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Reference
3-(2-Bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide 2-Bromophenyl, 5-(thiophen-2-yl)pyridin-3-ylmethyl Pyridine, thiophene C₁₉H₁₆BrN₂OS 408.4 Target
3-(3-Chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS 1795422-03-5) 3-Chloro-4-fluorophenyl, 5-(thiophen-3-yl)pyridin-3-ylmethyl Pyridine, thiophene C₁₉H₁₆ClFN₂OS 374.9
2-(4-Chlorophenoxy)-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS 1795421-85-0) 4-Chlorophenoxy, 5-(thiophen-3-yl)pyridin-3-ylmethyl Pyridine, thiophene C₂₀H₁₈ClN₂O₂S 393.9
3-(2-Bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide (CAS 2309601-43-0) 2-Bromophenyl, 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-ylmethyl Tetrahydro-2H-pyran, thiophene C₁₉H₂₂BrNO₂S 408.4

Key Observations :

  • Substituent Diversity : The target compound’s 2-bromophenyl group distinguishes it from chlorine- or fluorine-substituted analogs (e.g., CAS 1795422-03-5 ). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to lighter halogens.
  • Phenoxy vs. Phenyl Groups: The phenoxy substituent in CAS 1795421-85-0 introduces an ether linkage, which may influence hydrogen-bonding interactions and bioavailability.
Physical and Chemical Properties
Table 2: Comparison of Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR/MS) Reference
This compound Not reported 408.4 Expected: Aromatic C-Br stretch (IR ~550 cm⁻¹), pyridine/thiophene signals (NMR δ 7-9 ppm) Target
Thiazole-oxadiazole derivatives (e.g., 7c-7f) 134–178 375–389 IR: N-H (3300 cm⁻¹), C=O (1680 cm⁻¹); NMR: Thiazole protons (δ 6.5–7.5 ppm)
TRPV1 antagonists (e.g., compounds 43–48) 63–114 ~500–550 NMR: Trifluoromethyl (δ -60 ppm), sulfonamide (δ 3.1 ppm)

Key Observations :

  • Melting Points : The target compound’s melting point is unreported, but bromine’s presence (vs. chlorine in ) may elevate it compared to lighter halogen analogs.
  • Spectral Signatures : The bromophenyl group would produce distinct ¹H NMR splitting patterns due to bromine’s electronegativity, while the thiophene-pyridine core would show aromatic proton signals similar to CAS 1795422-03-5 .

Q & A

Q. What multi-disciplinary approaches validate the compound’s mechanism of action in complex biological systems?

  • Integrated workflow :

CRISPR-Cas9 knockouts : Confirm target specificity in TRPV1−/− cells.

Thermal nociception assays : Measure latency in rodent models pre/post compound administration.

PET imaging : Use 18F-labeled analogs for biodistribution studies .

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